molecular formula C12H15NO3S B14902576 n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine

Cat. No.: B14902576
M. Wt: 253.32 g/mol
InChI Key: GEGCKICQOBAUAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine typically involves the reaction of cyclopropylamine with 4,5-dimethylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[cyclopropyl-(4,5-dimethylthiophene-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H15NO3S/c1-7-5-10(17-8(7)2)12(16)13(6-11(14)15)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

GEGCKICQOBAUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(CC(=O)O)C2CC2)C

Origin of Product

United States

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